Cas no 50765-19-0 (3-Iodo-5-nitro-methylbenzoate)

3-Iodo-5-nitro-methylbenzoate structure
3-Iodo-5-nitro-methylbenzoate structure
Product Name:3-Iodo-5-nitro-methylbenzoate
CAS No:50765-19-0
MF:C8H6INO4
MW:307.042014598846
MDL:MFCD00463865
CID:934236
PubChem ID:7020599
Update Time:2025-07-21

3-Iodo-5-nitro-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-iodo-5-nitrobenzoate
    • methyl 3-iodo-5-nitro-benzoate
    • 3-iodo-5-nitro-benzoic acid methyl ester
    • methyl 5-iodo-3-nitrobenzoate
    • Methyl-3-iod-5-nitrobenzoat
    • DTXSID70427260
    • CS-0317712
    • STK366069
    • 50765-19-0
    • SCHEMBL310417
    • AKOS005259540
    • 3-iodo-5-nitrobenzoic acid methyl ester
    • MFCD00463865
    • GHZUTMKPZFZYSP-UHFFFAOYSA-N
    • EN300-204648
    • SY318110
    • 3-Iodo-5-nitro-methylbenzoate
    • MDL: MFCD00463865
    • Inchi: 1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
    • InChI Key: GHZUTMKPZFZYSP-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C(=O)OC)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 306.93400
  • Monoisotopic Mass: 306.93416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 72.12000
  • LogP: 2.50920

3-Iodo-5-nitro-methylbenzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 3-Iodo-5-nitro-methylbenzoate

Recent Advances in the Study of 3-Iodo-5-nitro-methylbenzoate (CAS: 50765-19-0) in Chemical Biology and Pharmaceutical Research

3-Iodo-5-nitro-methylbenzoate (CAS: 50765-19-0) is a chemically modified benzoate derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by the presence of an iodine atom and a nitro group on the benzene ring, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its utility in various biochemical and pharmacological contexts, including its role as a precursor in the development of novel therapeutic agents and its use in probing enzyme mechanisms.

One of the key areas of interest in the study of 3-Iodo-5-nitro-methylbenzoate is its application in the synthesis of targeted drug candidates. Researchers have utilized this compound to develop inhibitors for specific enzymes involved in disease pathways, such as those implicated in cancer and inflammatory disorders. The iodine moiety, in particular, offers a handle for further functionalization through cross-coupling reactions, enabling the creation of diverse molecular architectures. Recent publications highlight its use in palladium-catalyzed coupling reactions, which are pivotal in the construction of complex pharmacophores.

In addition to its synthetic utility, 3-Iodo-5-nitro-methylbenzoate has been investigated for its biochemical properties. Studies have demonstrated its ability to interact with certain proteins and enzymes, potentially modulating their activity. For instance, research has shown that derivatives of this compound can act as allosteric modulators or competitive inhibitors, depending on the target enzyme. These findings open new avenues for the design of enzyme-specific therapeutics, particularly in cases where traditional small-molecule inhibitors have proven ineffective.

Another notable aspect of 3-Iodo-5-nitro-methylbenzoate is its role in chemical biology as a probe for studying enzyme mechanisms. The nitro group, in combination with the iodine atom, provides a unique spectroscopic signature that can be exploited in various analytical techniques, such as NMR and mass spectrometry. This has facilitated the elucidation of enzyme-substrate interactions and the identification of key residues involved in catalytic activity. Recent work has leveraged these properties to gain insights into the mechanisms of enzymes like nitroreductases and halogenases, which are of interest for their roles in bioremediation and natural product biosynthesis.

Despite its promising applications, challenges remain in the optimization of 3-Iodo-5-nitro-methylbenzoate for clinical use. Issues such as stability, bioavailability, and potential off-target effects need to be addressed through further research. Recent efforts have focused on structural modifications to enhance its pharmacokinetic properties while retaining its biological activity. Computational modeling and high-throughput screening have been employed to identify optimal derivatives, with some candidates showing improved efficacy in preclinical models.

In conclusion, 3-Iodo-5-nitro-methylbenzoate (CAS: 50765-19-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential as a modulator of enzyme activity make it a compound of significant interest. Ongoing studies continue to uncover new applications and refine its utility, paving the way for future innovations in drug discovery and development. As research progresses, this compound is likely to play an increasingly important role in the design of next-generation therapeutics.

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